molecular formula C20H19F3N2O2 B3000834 2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 551921-10-9

2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate

货号: B3000834
CAS 编号: 551921-10-9
分子量: 376.379
InChI 键: LAPQEOWHIFTJKA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a benzimidazole derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the benzimidazole core and an acetoxy ester moiety linked to a 2-isopropyl-5-methylphenyl group. The trifluoromethyl substitution enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

属性

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-12(2)14-9-8-13(3)10-17(14)27-18(26)11-25-16-7-5-4-6-15(16)24-19(25)20(21,22)23/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPQEOWHIFTJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-Isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate, with the molecular formula C20H19F3N2O2C_{20}H_{19}F_{3}N_{2}O_{2} and CAS number 551921-10-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and enzyme inhibitory properties.

  • Molecular Weight : 376.37 g/mol
  • Molecular Structure : The compound features a benzimidazole moiety which is often associated with various biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. In vitro assays indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzimidazole have shown promising results in inhibiting tumor cell proliferation:

CompoundCell LineIC50 (μM)Activity
This compoundHCC8276.26 ± 0.33High
This compoundNCI-H3586.48 ± 0.11High

These results suggest that the compound may act through mechanisms such as DNA intercalation or inhibition of specific cellular pathways involved in tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that benzimidazole derivatives can possess antibacterial and antifungal activities. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of the compound, contributing to its efficacy against microbial strains.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<10 μg/mL
Escherichia coli<15 μg/mL

These findings indicate that modifications to the benzimidazole structure can lead to enhanced antimicrobial activity .

Enzyme Inhibition

The inhibition of enzymes such as monoamine oxidase (MAO) is another area where this compound shows potential. Compounds with similar structures have been reported as selective inhibitors of MAO-A and MAO-B, which are important in the metabolism of neurotransmitters:

CompoundEnzyme TargetIC50 (μM)
Benzimidazole DerivativehMAO-A0.342
Benzimidazole DerivativehMAO-B0.028

The inhibition profiles suggest that further development could lead to therapeutic agents for neurological disorders .

Case Studies

In a recent study involving a series of synthesized benzimidazole derivatives, researchers found that modifications significantly affected biological activity. For example, compounds with additional functional groups exhibited enhanced antitumor activity while maintaining low toxicity profiles in normal cell lines . This highlights the importance of structural optimization in drug development.

相似化合物的比较

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares a benzimidazole core with several analogs, but differences in substituents critically influence its properties. Below is a comparative analysis:

Compound Core Structure Key Substituents Functional Groups Reference
Target Compound Benzimidazole 2-CF₃; 2-isopropyl-5-methylphenyl acetate Ester
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole + Triazole-Thiazole 4-Bromophenyl thiazole; triazole-phenoxymethyl Acetamide
(2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine Benzimidazole + Imidazole-Pyridine 2-Fluoro-5-CF₃ phenyl; pyridinyloxy-imidazole Amine
Methyl 2-(2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl)acetate Thiazole-Pyrazole 4-Phenyl thiazole; 3-methyl-5-CF₃ pyrazole Ester
Key Observations:
  • Trifluoromethyl Group : Present in the target compound and analogs (e.g., ), this group improves bioavailability and resistance to oxidative metabolism.
  • Ester vs. Amide Linkages : The target compound’s ester group (C-O-C=O) may confer faster hydrolysis rates compared to the acetamide (C-N-C=O) in compound 9c, affecting pharmacokinetics .
  • Heterocyclic Additions : Analogs like 9c incorporate triazole-thiazole motifs, which can enhance binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding .

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity:
  • The target compound’s logP (estimated >3.5) is higher than acetamide derivatives (e.g., 9c), due to the bulky 2-isopropyl-5-methylphenyl group and ester linkage.
  • Compound 9c’s bromophenyl substituent increases molecular weight (MW ≈ 550 g/mol) but reduces solubility compared to the target compound (MW ≈ 396 g/mol) .

常见问题

(Basic) What synthetic methodologies are effective for synthesizing 2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate, and how can reaction yields be optimized?

Methodological Answer:
The compound’s synthesis involves coupling the benzimidazole core with the phenyl acetate moiety. Key steps include:

  • Benzimidazole Formation : Condensation of o-phenylenediamine derivatives with trifluoromethyl-substituted carbonyl compounds under acidic conditions (e.g., acetic acid reflux) to form the 2-trifluoromethyl-benzimidazole intermediate .
  • Esterification : Reaction of the benzimidazole acetic acid derivative with 2-isopropyl-5-methylphenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane) .
  • Optimization : Yield improvements can be achieved via Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst ratios. Recrystallization from DMF/acetic acid mixtures enhances purity .

(Basic) Which analytical techniques are critical for structural validation of this compound, and how should data interpretation be approached?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystal structures. High-resolution data (≤1.0 Å) is ideal for resolving trifluoromethyl and steric effects from the isopropyl group .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and acetate methyl groups (δ 2.0–2.5 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .
    • IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and benzimidazole N-H (broad ~3400 cm⁻¹) .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N/F percentages (±0.3% tolerance) .

(Advanced) How can molecular docking studies be designed to investigate this compound’s interaction with biological targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known benzimidazole affinity (e.g., kinases, cytochrome P450).
  • Docking Workflow :
    • Prepare the ligand (protonation states optimized at physiological pH) and receptor (PDB structure).
    • Use AutoDock Vina or Schrödinger Glide for flexible docking, focusing on the trifluoromethyl group’s hydrophobic interactions and acetate ester’s hydrogen bonding .
    • Validate poses via MD simulations (AMBER/CHARMM) to assess binding stability.
  • Experimental Cross-Validation : Perform competitive inhibition assays (e.g., fluorescence polarization) to confirm computational predictions .

(Advanced) What experimental frameworks are recommended for assessing environmental persistence and ecotoxicological effects?

Methodological Answer:

  • Environmental Fate Studies :
    • Hydrolysis/Photolysis : Incubate the compound in buffer solutions (pH 4–9) or under UV light, monitoring degradation via HPLC-MS. Calculate half-lives (t₁/₂) .
    • Bioaccumulation : Determine log P (octanol-water partition coefficient) using shake-flask methods; values >3 indicate high bioaccumulation risk .
  • Ecotoxicology :
    • Aquatic Toxicity : Use Daphnia magna 48-hour LC₅₀ assays.
    • Soil Microcosms : Evaluate microbial diversity shifts via 16S rRNA sequencing after compound exposure .

(Advanced) How can researchers resolve contradictions between computational predictions and experimental data for this compound’s physicochemical properties?

Methodological Answer:

  • Re-evaluate Computational Models :
    • DFT Calculations : Re-optimize geometries using B3LYP/6-311+G(d,p) basis sets to predict NMR chemical shifts or pKa values. Compare with experimental data .
  • Experimental Replication :
    • Control Experiments : Verify solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and temperature stability (DSC/TGA analysis).
    • Multi-Technique Validation : Cross-check melting points (DSC), solubility (UV-Vis), and crystallinity (PXRD) .

(Advanced) What in vitro/in vivo models are suitable for evaluating metabolic stability and toxicity?

Methodological Answer:

  • Metabolic Stability :
    • Liver Microsomes : Incubate with human/rat microsomes; quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .
    • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates.
  • Toxicity Profiling :
    • In Vitro : MTT assay on HepG2 cells for cytotoxicity (IC₅₀).
    • In Vivo : Acute toxicity in rodents (OECD 423), monitoring hepatic/kidney biomarkers (ALT, BUN) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。